2-(Pentylamino)benzoic acid
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Overview
Description
2-(Pentylamino)benzoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the amino group is substituted with a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with pentylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(Pentylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .
Scientific Research Applications
2-(Pentylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Pentylamino)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator of protein function. The compound can interact with various pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: A precursor to 2-(Pentylamino)benzoic acid, used in similar applications.
4-Aminobenzoic acid: Known for its use in the synthesis of folic acid and other pharmaceuticals.
2-(Phenylamino)benzoic acid:
Uniqueness
This compound is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(pentylamino)benzoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-3-6-9-13-11-8-5-4-7-10(11)12(14)15/h4-5,7-8,13H,2-3,6,9H2,1H3,(H,14,15) |
InChI Key |
OTSQJSTZHBDLRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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